(E)-Olopatadine is the geometrical isomer of olopatadine hydrochloride, a potent and selective histamine H1 receptor antagonist widely used in the treatment of allergic disorders. [(E)-Olopatadine is less studied than its Z isomer, but research indicates it possesses a distinct pharmacological profile. [, ] While both isomers exhibit antihistaminic activity, (E)-olopatadine displays a mixed antagonistic profile at the H1 receptor, exhibiting both competitive and noncompetitive antagonism, unlike the predominantly noncompetitive antagonism of olopatadine hydrochloride. [, ] This difference in mechanism suggests potential for unique applications of (E)-olopatadine in scientific research, particularly in studying histamine H1 receptor pharmacology and developing novel therapeutics for allergic conditions.
Olopatadine, specifically the (E)-isomer, is a potent antihistamine primarily used in ophthalmic solutions to treat allergic conjunctivitis. This compound acts as a selective antagonist for the H1 histamine receptor, effectively alleviating symptoms associated with allergic reactions. The development of olopatadine has been significant in the field of allergy treatment, providing patients with an effective option for managing their symptoms.
Olopatadine is derived from the chemical structure of isoxepac, which is modified to enhance its pharmacological properties. The synthesis and formulation of olopatadine have been extensively studied to optimize its efficacy and safety in clinical applications.
Olopatadine is classified as a second-generation antihistamine. Unlike first-generation antihistamines, it exhibits minimal sedative effects due to its inability to cross the blood-brain barrier effectively. This classification makes it suitable for long-term use without significant central nervous system side effects.
The synthesis of olopatadine involves several key steps that focus on achieving high yields and purity. Recent advancements have introduced improved synthetic routes that minimize hazardous reagents and enhance the efficiency of the process.
The synthesis emphasizes operational simplicity and safety by avoiding expensive catalysts and hazardous reagents commonly used in traditional methods. The improved yield and selectivity towards the (E)-isomer are notable advancements in olopatadine's synthesis.
The molecular formula of olopatadine is , and its structure features a complex arrangement that includes a dibenzo[b,e]oxepin core, which contributes to its biological activity.
Olopatadine participates in various chemical reactions during its synthesis, including:
The reactions are optimized for conditions such as temperature, pressure, and solvent choice to maximize yield while minimizing by-products.
Olopatadine functions primarily by blocking the H1 histamine receptors, preventing histamine from exerting its effects on target cells. This action reduces symptoms such as itching, redness, and swelling associated with allergic conjunctivitis.
Olopatadine is primarily utilized in ophthalmology for:
(E)-Olopatadine (C₂₁H₂₃NO₃) is a stereoisomer of the antihistaminic drug olopatadine, distinguished by the trans (E) configuration of its exocyclic double bond connecting the dibenzoxepin core to the 3-(dimethylamino)propylidene side chain. This geometry contrasts with the predominant (Z)-isomer used therapeutically. The molecule features:
Computational studies reveal that the (E)-isomer adopts a linear conformation, increasing steric strain between the dimethylamino group and the oxepin ring. This results in a higher energy state (~4.2 kcal/mol) compared to the bent (Z)-isomer, explaining its thermodynamic instability and lower natural abundance [6]. NMR data confirm distinct chemical shifts for vinylic protons at δ 6.15–6.25 ppm (E) vs. δ 5.82–5.95 ppm (Z) [10].
Table 1: Key Structural Features of (E)- vs. (Z)-Olopatadine
Parameter | (E)-Isomer | (Z)-Isomer |
---|---|---|
Double bond | trans configuration | cis configuration |
Steric energy | Higher (~4.2 kcal/mol) | Lower |
Vinylic ¹H NMR | δ 6.15–6.25 ppm | δ 5.82–5.95 ppm |
Thermal stability | Lower | Higher |
The synthesis of (E)-olopatadine primarily occurs as a byproduct during (Z)-isomer production via the Wittig reaction or Barbier processes. Key pathways include:
Catalytic hydrogenation with Pd/C to isomerize (E) to (Z) [10].
Barbier Reaction Alternative:Isoxepac, allyl bromide, and zinc dust in THF/H₂O yield a 7:3 (Z:E) mixture. Stereoselectivity improves with CrCl₃ catalysis (95:5 Z:E) [2].
Table 2: Stereoselectivity Control in Olopatadine Synthesis
Method | Conditions | Z:E Ratio | Yield |
---|---|---|---|
Classic Wittig | THF, 25°C, no additives | 75:25 | 68% |
Modified Wittig | THF, –40°C, LiBr | 95:5 | 82% |
Barbier | THF/H₂O, Zn | 70:30 | 74% |
Barbier-CrCl₃ | THF, CrCl₃, 0°C | 95:5 | 88% |
(E)-Olopatadine is a critical impurity monitored at ≤0.15% in pharmaceutical products (ICH Q3B). Degradation studies reveal additional impurities:
α-Hydroxy olopatadine: Oxidative degradant from peroxide exposure.
Chromatographic Separation:RP-HPLC (ZORBAX Eclipse Plus C18) with 0.1% formic acid/methanol:acetonitrile (50:50) gradient resolves (E)-isomer at RRT 1.21 relative to (Z)-olopatadine (RRT 1.00). UHPLC methods achieve baseline separation in <4 minutes [3] [7]. Sterilization increases (E)-isomer content: heat (0.044%) vs. filtration (0.011%) [7].
Table 3: Major Degradants of Olopatadine Under Stress Conditions
Degradant | Stress Condition | RRT | Structure |
---|---|---|---|
(E)-isomer | Thermal/acidic | 1.21 | trans-Double bond |
OLO5 | Acidic hydrolysis | 1.35 | Homologated carboxylic acid (CH₂CH₂COOH) |
OLO6 | Alkaline hydrolysis | 1.43 | Deaminated derivative |
α-Hydroxy | Oxidative (H₂O₂) | 0.92 | C=C bond reduced to CH-CHOH |
The (E)-isomer exhibits distinct physicochemical behaviors impacting drug development:
Solubility and Ionization:pH-dependent solubility: insoluble in water (<0.1 mg/mL) but soluble at pH >6.0 due to carboxylate anion formation. Log P (E) = 3.8 vs. (Z) = 3.5, indicating higher lipophilicity [9].
Stability Limitations:
Thermal instability: Degrades to OLO5 at >40°C [3].
Formulation Strategies:
Table 4: Formulation Impact on (E)-Olopatadine Stability
Excipient/Parameter | Effect | Degradant Reduction |
---|---|---|
HPG (0.25%) | Viscosity-enhanced immobilization | 24% |
Sodium hyaluronate (0.4%) | Mucoadhesion reduces hydrolysis | 28% |
pH 5.5 buffer | Suppresses acid/base-catalyzed pathways | 41% |
Filtration sterilization | Avoids thermal stress | 67% (vs. autoclaving) |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7